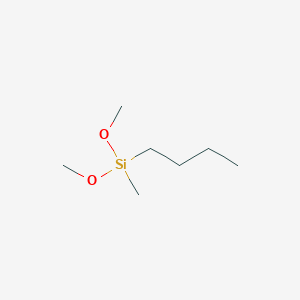

n-Butylmethyldimethoxysilane

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

butyl-dimethoxy-methylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H18O2Si/c1-5-6-7-10(4,8-2)9-3/h5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSZILWKTQCRSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Si](C)(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18O2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

162.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry of N Butylmethyldimethoxysilane

Established Synthetic Pathways to n-Butylmethyldimethoxysilane

The formation of the silicon-carbon bond is a key step in the synthesis of this compound. Two primary and well-established synthetic routes are predominantly utilized: the Grignard reaction and hydrosilylation.

Grignard Reaction: The Grignard reaction is a cornerstone of organometallic chemistry and a versatile method for creating silicon-carbon bonds. gelest.com This pathway involves the reaction of a Grignard reagent, in this case, n-butylmagnesium bromide, with a suitable methoxysilane (B1618054) precursor. The general reaction proceeds via the nucleophilic attack of the carbanion-like butyl group from the Grignard reagent on the electrophilic silicon atom of the methoxysilane, displacing a methoxy (B1213986) group.

A common precursor for this synthesis is methyltrimethoxysilane (B3422404). The reaction can be represented as follows:

CH₃CH₂CH₂CH₂MgBr + CH₃Si(OCH₃)₃ → CH₃CH₂CH₂CH₂Si(CH₃)(OCH₃)₂ + MgBr(OCH₃)

The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran (B95107), as Grignard reagents are highly reactive towards protic solvents like water. leah4sci.comlibretexts.org The choice of solvent can influence the reactivity, with tetrahydrofuran often facilitating faster substitution compared to diethyl ether. gelest.com

Hydrosilylation: Hydrosilylation is another powerful and atom-economical method for the formation of silicon-carbon bonds. wikipedia.orgsigmaaldrich.com This reaction involves the addition of a silicon-hydride (Si-H) bond across an unsaturated bond, such as a carbon-carbon double bond in an alkene. wikipedia.org For the synthesis of this compound, this would typically involve the reaction of methyldimethoxysilane (B100820) with 1-butene (B85601) in the presence of a catalyst.

CH₂=CHCH₂CH₃ + HSi(CH₃)(OCH₃)₂ --(Catalyst)--> CH₃CH₂CH₂CH₂Si(CH₃)(OCH₃)₂

This process is most often catalyzed by transition metal complexes, particularly those of platinum, such as Speier's catalyst (H₂PtCl₆) and Karstedt's catalyst. nih.govresearchgate.net The reaction mechanism, often referred to as the Chalk-Harrod mechanism, involves the oxidative addition of the Si-H bond to the metal center, followed by coordination of the alkene, insertion into the metal-hydride or metal-silyl bond, and subsequent reductive elimination of the product. wikipedia.org Hydrosilylation of terminal alkenes like 1-butene typically results in anti-Markovnikov addition, placing the silicon atom at the terminal carbon. wikipedia.org

| Synthetic Pathway | General Reaction | Key Features |

| Grignard Reaction | R-MgX + R'Si(OR'')₃ → R-Si(R')(OR'')₂ + MgX(OR'') | Versatile for Si-C bond formation; requires anhydrous conditions. gelest.comleah4sci.comlibretexts.org |

| Hydrosilylation | R-CH=CH₂ + H-Si(R')(OR'')₂ → R-CH₂-CH₂-Si(R')(OR'')₂ | Atom-economical; typically uses platinum-based catalysts. wikipedia.orgsigmaaldrich.comnih.gov |

Precursor Design and Chemical Modification Strategies

The selection and design of precursors are critical for the successful and efficient synthesis of this compound. The choice of precursor directly impacts the reaction pathway and the purity of the final product.

For the Grignard pathway , the primary precursors are an n-butyl Grignard reagent and a methyldialkoxysilane or methyltrialkoxysilane.

Grignard Reagent Precursor: The n-butylmagnesium bromide is prepared by reacting 1-bromobutane (B133212) with magnesium metal in an anhydrous ether solvent. researchgate.net The quality of the magnesium and the dryness of the solvent and glassware are crucial for the successful formation of the Grignard reagent. researchgate.net

Silicon Precursor: Methyltrimethoxysilane is a common choice as the silicon-containing precursor. Its three methoxy groups provide ample reactivity for substitution by the Grignard reagent. The general structure of organosilane precursors is RₙSiX₍₄₋ₙ₎, where X is typically a halide or an alkoxy group. gelest.com For partial substitution, as in the synthesis of this compound, controlling the stoichiometry of the reactants is essential. Reverse addition, where the Grignard reagent is added to the silane (B1218182), is often preferred for achieving partial substitution. gelest.com

For the hydrosilylation pathway , the key precursors are 1-butene and a silane containing a reactive Si-H bond.

Alkene Precursor: 1-butene is the unsaturated substrate that provides the n-butyl group.

Silicon Precursor: Methyldimethoxysilane (H-Si(CH₃)(OCH₃)₂) is the ideal precursor as it contains the required methyl and dimethoxy groups, along with the reactive Si-H bond necessary for the hydrosilylation reaction.

Chemical modification strategies for precursors often involve the use of related silanes to introduce specific functionalities or to control the reactivity. For instance, in sol-gel processes, which can be seen as a related field of application and synthesis, various alkyltrimethoxysilanes like n-butyltrimethoxysilane are used as precursors to modify the properties of the resulting materials. researchgate.netscispace.comnih.gov The principles of precursor selection in these applications, focusing on the nature of the alkyl and alkoxy groups, are transferable to the targeted synthesis of specific organosilanes.

| Precursor | Role in Synthesis | Synthetic Pathway |

| 1-Bromobutane | Source of the n-butyl group for the Grignard reagent. | Grignard Reaction |

| Magnesium | Reacts with 1-bromobutane to form the Grignard reagent. | Grignard Reaction |

| Methyltrimethoxysilane | Silicon backbone with displaceable methoxy groups. | Grignard Reaction |

| 1-Butene | Source of the n-butyl group. | Hydrosilylation |

| Methyldimethoxysilane | Provides the Si-H bond for addition across the double bond. | Hydrosilylation |

Optimization of Reaction Conditions for High-Purity this compound Synthesis

Achieving high purity in the synthesis of this compound requires careful optimization of several reaction parameters. The goal is to maximize the yield of the desired product while minimizing the formation of byproducts.

For the Grignard Reaction:

Temperature: The reaction is typically initiated at a gentle warmth and then proceeds under reflux of the ether solvent. libretexts.org Controlling the temperature is crucial, especially during the addition of the reactants, to manage the exothermic nature of the reaction and prevent side reactions.

Solvent: The choice of ether solvent (diethyl ether vs. tetrahydrofuran) can affect the rate of reaction. gelest.com The solvent must be scrupulously dry to prevent the quenching of the Grignard reagent. libretexts.org

Stoichiometry and Addition Order: To obtain the monosubstituted product (this compound) from a trialkoxy precursor like methyltrimethoxysilane, a 1:1 molar ratio of the Grignard reagent to the silane is theoretically required. In practice, a slight excess of one reagent may be used to drive the reaction to completion. The order of addition is also critical; adding the Grignard reagent to the silane (reverse addition) can help to control the degree of substitution and minimize the formation of di- and tri-substituted byproducts. gelest.com

Purification: After the reaction, the mixture is typically hydrolyzed with an aqueous solution of a weak acid, such as ammonium (B1175870) chloride, to quench any unreacted Grignard reagent and to break down the magnesium alkoxide salts. researchgate.net The organic product is then extracted, dried, and purified by fractional distillation.

For the Hydrosilylation Reaction:

Catalyst: The choice and concentration of the platinum catalyst are paramount. Catalysts like Karstedt's catalyst are highly active, allowing for low catalyst loadings. researchgate.net The catalyst's activity and selectivity can be influenced by the presence of inhibitors, which can be used to control the reaction rate and prevent premature reaction. researchgate.net

Temperature: The reaction temperature can vary depending on the catalyst and substrates but is often in the range that allows for a controlled reaction rate without thermal degradation of the reactants or products.

Pressure: When using a gaseous reactant like 1-butene, the pressure will influence its concentration in the reaction mixture and thus the reaction rate.

Solvent: While some hydrosilylation reactions can be run neat, an inert solvent may be used to control the concentration of reactants and to aid in heat dissipation.

Purification: The product is typically purified by distillation to remove the catalyst residues and any unreacted starting materials or byproducts.

The optimization of these conditions is often achieved through systematic studies, such as Design of Experiments (DoE), which can efficiently identify the optimal combination of factors to achieve the desired purity and yield. whiterose.ac.uk

| Parameter | Influence on Grignard Reaction | Influence on Hydrosilylation |

| Temperature | Controls reaction rate and selectivity. libretexts.org | Affects catalyst activity and reaction rate. |

| Catalyst | Not applicable. | Crucial for reaction to proceed; type and concentration affect rate and selectivity. nih.govresearchgate.net |

| Solvent | Stabilizes Grignard reagent; must be anhydrous. gelest.comlibretexts.org | Can control concentration and dissipate heat. |

| Stoichiometry | Key for controlling the degree of substitution. gelest.com | Affects conversion and can influence byproduct formation. |

| Purification | Typically involves hydrolysis and fractional distillation. researchgate.net | Usually fractional distillation to remove catalyst and byproducts. |

Elucidation of Reaction Mechanisms and Kinetics

Hydrolysis Pathways and Kinetics of n-Butylmethyldimethoxysilane

Hydrolysis is the initial step in the reaction cascade of alkoxysilanes, where the alkoxy groups are replaced by hydroxyl groups. mdpi.com This reaction is crucial as it precedes condensation and ultimately polymerization. The rate of hydrolysis is influenced by several factors, most notably pH and the solvent system used.

The pH of the reaction medium has a profound effect on the hydrolysis rate of alkoxysilanes. tandfonline.com Generally, hydrolysis is significantly faster in both acidic and basic conditions compared to neutral pH. tandfonline.comgelest.com

Under acidic conditions , the hydrolysis reaction is catalyzed by protons (H⁺). The reaction rate is proportional to the proton concentration. mdpi.com The mechanism involves the protonation of an alkoxy group, making it a better leaving group. gelest.com Acid-catalyzed hydrolysis is generally faster than base-catalyzed hydrolysis. gelest.com

In basic media , the hydrolysis is initiated by the nucleophilic attack of a hydroxide (B78521) ion (OH⁻) on the silicon atom. nih.gov The reaction rate is proportional to the concentration of ammonia (B1221849) or other basic catalysts. mdpi.com

For most alkoxysilanes, the hydrolysis rate is at its minimum around a neutral pH of 7. tandfonline.com The specific dependence of the hydrolysis rate of this compound on pH would follow these general principles, though the exact rates would be specific to its molecular structure.

A study on γ-methacryloxypropyltrimethoxysilane (MPS) demonstrated that longer times were required for complete hydrolysis under near-neutral pH conditions. tandfonline.com This strong dependence of the hydrolysis rate on pH is a general characteristic of alkoxysilanes. tandfonline.com

The choice of solvent significantly impacts the hydrolysis kinetics of alkoxysilanes. mdpi.comresearchgate.net Solvents can be categorized as polar or non-polar, and as protic or aprotic, each affecting the reaction differently. mdpi.com

Polar protic solvents , such as alcohols, can participate in the reaction through hydrogen bonding and can also lead to transesterification reactions if the alcohol's alkoxy group is different from that of the silane (B1218182). mdpi.comresearchgate.net For instance, the hydrolysis rate of methyltrimethoxysilane (B3422404) was found to be faster in methanol (B129727) than in ethanol (B145695), dioxane, or DMF in an alkaline medium. mdpi.com

Aprotic solvents are generally considered inert. mdpi.com However, their polarity can still influence the solubility of the reactants and the stability of charged intermediates. mdpi.com

The viscosity of the solvent can also affect the hydrolysis rate by altering the diffusion coefficients of the reactants. mdpi.com An increase in solvent viscosity generally leads to a decrease in the hydrolysis rate. mdpi.com

| Solvent Property | Effect on Hydrolysis Rate | Reference |

| Polarity | Affects solubility of silanes. | mdpi.com |

| Protic vs. Aprotic | Protic solvents can enhance condensation in acidic media and decrease it in basic media. | mdpi.com |

| Viscosity | Increased viscosity decreases the hydrolysis rate. | mdpi.com |

Condensation Reaction Mechanisms

Following hydrolysis, the resulting silanols (Si-OH) undergo condensation to form siloxane bonds (Si-O-Si), releasing water or alcohol in the process. mdpi.com This is a critical step leading to the formation of oligomers and eventually polymers. mdpi.com

The kinetics of polycondensation are more complex than those of hydrolysis and involve multiple individual reaction rates. mdpi.com Condensation can occur between two hydrolyzed molecules, a hydrolyzed and an unhydrolyzed molecule, or between larger oligomeric species. mdpi.com The structure of the resulting oligomers and polymers is highly dependent on the relative rates of hydrolysis and condensation.

Factors such as the water content and the nature of the catalyst influence whether the polymerization leads to linear, branched, or cross-linked structures. nih.gov For instance, understoichiometric water addition tends to result in more linear oligomers. uni-saarland.de

The formation of various oligomeric structures, including cyclic units, is possible during the polycondensation of organosilanes. mdpi.com The specific conditions of the reaction, such as temperature and reactant ratios, can be tuned to control the molecular weight and structure of the resulting oligomers. mdpi.com

The competition between intermolecular (between different molecules) and intramolecular (within the same molecule) condensation is a key factor in determining the final polymer structure.

Intermolecular condensation leads to the growth of polymer chains and networks.

Intramolecular condensation results in the formation of cyclic structures.

The balance between these two pathways is influenced by several factors:

Concentration: Higher monomer concentrations favor intermolecular condensation.

Solvent: The solvent can influence the conformation of the silanol (B1196071) intermediates, thereby affecting the proximity of reactive groups for either pathway. nih.gov For example, in some solvents, strong intramolecular hydrogen bonding can be favored. nih.gov

Molecular Structure: The length and flexibility of the organic substituent on the silicon atom can play a crucial role. For instance, in certain organocatalysts, longer linker chains between functional groups were found to favor intramolecular cooperative activity. acs.orgacs.orgosti.gov

Polymerization Kinetics and Mechanisms Involving this compound

Free-Radical Polymerization Contributions

Free-radical polymerization is a chain-growth process involving initiation, propagation, and termination steps. youtube.com The kinetics of this process are governed by the respective rate constants for each step. youtube.com While specific kinetic data for the free-radical polymerization of this compound is not extensively detailed in the provided results, general principles of free-radical polymerization of related monomers can be considered. For instance, in the polymerization of methacrylate (B99206) monomers, the rate of polymerization is influenced by factors such as initiator concentration and temperature. nih.govukens.de The process involves the generation of free radicals from an initiator, which then react with monomer units to form a growing polymer chain. youtube.comcmu.edu The concentration of polymeric radicals and the moderator (in controlled radical polymerization) tend to reach a pseudo-stationary state after an initial period. cmu.edu

Rp = kp[M][M•]

where:

kp is the propagation rate constant

[M] is the monomer concentration

[M•] is the concentration of the active polymer chains

The propagation rate coefficient for monomers like 2-ethylhexyl acrylate (B77674) (EHA), which shares some structural similarities with this compound in terms of an alkyl chain, has been studied and can be described by an Arrhenius relationship. mdpi.com However, backbiting reactions can lead to a lower effective propagation rate coefficient. mdpi.com

Cationic Polymerization Dynamics

Cationic polymerization is another significant pathway for polymerizing monomers and is suitable for alkenes with electron-donating substituents and heterocyclic monomers. wikipedia.org The process is initiated by a cationic initiator that transfers a charge to a monomer, rendering it reactive for subsequent chain growth. wikipedia.org The stability of the resulting cation is crucial for polymerization to proceed. wikipedia.org

The solvent plays a critical role in cationic polymerization, as its ability to form free ions influences the reactivity of the propagating cationic chain. wikipedia.org For example, the cationic polymerization of p-methylstyrene in an ionic liquid showed that the ionic environment and high polarity of the solvent facilitated the polarization of the initiator and monomer, leading to a more controlled polymerization compared to reactions in traditional organic solvents like dichloromethane. nih.gov

Living cationic polymerization, a type of controlled polymerization, aims to eliminate termination steps, allowing the polymer chain to grow until all the monomer is consumed. wikipedia.org This has been successfully applied to monomers like alkyl vinyl ethers and can be controlled by external stimuli like light. wikipedia.orgchemrxiv.org Photoinduced free-radical promoted cationic polymerization (FRPCP) is a versatile method that uses photochemically generated electron donor radicals to initiate the cationic polymerization of various monomers. rsc.org

Monomer Conversion and Polymerization Rate Evolution

The conversion of monomer to polymer over time is a key kinetic parameter. In free-radical polymerization, the monomer conversion generally increases with reaction time. researchgate.net The rate of polymerization can be influenced by several factors, including the initial concentrations of the monomer and initiator. nih.gov For example, in the polymerization of tert-butyldimethylsilyl methacrylate, increasing the initiator (AIBN) concentration led to a faster evolution of molecular weight with reaction time, although the evolution of molecular weight with monomer conversion was similar across different initiator concentrations. nih.gov

Temperature also has a significant impact on monomer conversion. ukens.de Increased temperature generally leads to higher radical mobility due to lower system viscosity, resulting in further polymerization. ukens.de A study on pre-heated composite materials showed a strong positive correlation between temperature and monomer conversion, with conversion increasing from 31.6% at 3°C to 67.3% at 60°C. ukens.de

The following table illustrates the effect of temperature on monomer conversion for a generic photopolymerizable composite, which demonstrates the general principle.

| Temperature (°C) | Top Surface Conversion (%) | 2-mm Depth Conversion (%) |

| 3 | 35.4 | 31.6 |

| 10 | 42.1 | 37.8 |

| 27 | 55.3 | 51.2 |

| 40 | 61.5 | 58.1 |

| 60 | 66.3 | 63.0 |

| This table is based on data for a general dental composite and serves as an illustration of the temperature-conversion relationship. ukens.de |

Mechanistic Studies of this compound as a Chemical Modifier

This compound, like other alkoxysilanes, can function as a chemical modifier, particularly as a coupling agent to improve adhesion between organic and inorganic materials. researchgate.net The mechanism involves the hydrolysis of the methoxy (B1213986) groups to form reactive silanol (Si-OH) groups. unm.edugelest.com This hydrolysis is a crucial first step and can be catalyzed by either acid or base. unm.edugelest.com

The general mechanism proceeds as follows:

Hydrolysis: The Si-OR (alkoxy) groups react with water to form Si-OH (silanol) groups and an alcohol byproduct (methanol in this case). unm.eduresearchgate.net This reaction is often stepwise, and the rate is influenced by pH and steric factors. unm.edu Methoxysilanes typically hydrolyze faster than ethoxysilanes. gelest.com

Condensation: The newly formed silanol groups are highly reactive and can condense with other silanol groups (either on other silane molecules or on a substrate surface) to form stable siloxane (Si-O-Si) bonds. unm.eduresearchgate.netgelest.com This condensation reaction releases water.

Bonding to Substrate: When used as a surface modifier, the silanol groups can form hydrogen bonds with hydroxyl groups present on the surface of an inorganic substrate. researchgate.net Subsequent condensation between the silane's silanol groups and the substrate's hydroxyl groups forms strong, covalent Si-O-Substrate bonds. researchgate.net

The n-butyl group of this compound is a non-functional, hydrophobic group. gelest.com When used to modify a surface, this group orients away from the inorganic substrate, imparting a hydrophobic character to the surface. researchgate.netgelest.com In some applications, such as in cementitious materials, highly hydrophobic trialkoxysilanes like n-butyltrimethoxysilane may lead to phase separation, forming a distinct organosilane phase alongside the inorganic matrix. researchgate.net

| Reaction Step | Reactants | Products |

| Hydrolysis | This compound + Water | n-Butylmethylsilanediol + Methanol |

| Condensation | 2 x n-Butylmethylsilanediol | Poly(n-butylmethylsiloxane) + Water |

| Surface Bonding | n-Butylmethylsilanediol + Substrate-OH | n-Butylmethylsiloxane-Substrate + Water |

| This table provides a simplified representation of the chemical modification process. |

Catalysis and Polymerization Research Utilizing N Butylmethyldimethoxysilane

n-Butylmethyldimethoxysilane as an External Electron Donor in Ziegler-Natta Catalysis

Ziegler-Natta catalysts, typically composed of a transition metal compound (like titanium tetrachloride) and an organoaluminum compound, are workhorses in the production of polyolefins such as polypropylene (B1209903). wikipedia.org The addition of an external electron donor is a critical step in these systems, serving as a stereoselective control agent. google.com These donors influence the catalyst's productivity and, more importantly, control the amount of non-stereoregular, or atactic, polymer formed. google.com this compound (BMDS) has emerged as a significant external electron donor, particularly when used with succinate-containing Ziegler-Natta catalysts. google.compatsnap.com Its application has been shown to yield polymers with controlled microtacticity and a broadened molecular weight distribution, which are desirable for specific applications like polypropylene films. google.comgoogle.com

Organosilicon compounds are commonly employed as external electron donors, with a general formula of SiRm(OR′)4-m, where R and R' are various organic groups. google.com The specific structure of the silane (B1218182), including the nature of the alkyl and alkoxy groups, dictates its effectiveness in controlling polymer properties.

Influence on Polymer Stereoregularity and Microtacticity Control

The stereoregularity of a polymer chain, which describes the spatial arrangement of its constituent monomers, is a primary determinant of its physical and mechanical properties. In polypropylene, the arrangement of the methyl groups along the polymer backbone dictates its crystallinity and, consequently, its strength and durability. google.com The use of this compound as an external electron donor has been found to provide a means of controlling chain defects and their distribution, leading to a regulated microtacticity. google.com

Microtacticity refers to the stereoregularity at the level of individual monomer units within the polymer chain. By influencing the active sites of the Ziegler-Natta catalyst, BMDS can modulate the insertion of propylene (B89431) monomers, thereby controlling the formation of stereochemical errors. This controlled introduction of defects can be advantageous, as it can improve the processability of the resin for applications such as film production by slightly lowering the polymer's melting temperature. google.com Research has demonstrated that the use of BMDS can lead to a reduction in polymer microtacticity, a desirable feature for certain film-grade polypropylenes. google.com

Impact on Molecular Weight Distribution of Polyolefins

The molecular weight distribution (MWD) of a polymer, which describes the range of molecular chain lengths within the material, is another critical parameter that influences its processing behavior and end-use properties. lyondellbasell.com A broad MWD, for instance, can enhance the processability of a polymer. lyondellbasell.com

The utilization of this compound as an external electron donor in conjunction with succinate-containing Ziegler-Natta catalysts has been surprisingly discovered to produce polypropylene with a broadened molecular weight distribution. google.comgoogle.com This effect is particularly beneficial for film applications, where a broader MWD can lead to improved melt strength and processing characteristics. google.com The ability to simultaneously control microtacticity and broaden the MWD makes BMDS a valuable tool for tailoring polypropylene properties. google.com

The table below illustrates the effect of different external electron donors on the molecular weight distribution of polypropylene.

| External Electron Donor | Internal Donor | Cocatalyst | Polymer MWD (Mw/Mn) |

| This compound | Succinate | Triethylaluminum | Broadened |

| Cyclohexylmethyldimethoxysilane | Phthalate | Triethylaluminum | Narrower |

| Dicyclopentyldimethoxysilane | Diether | Triethylaluminum | Intermediate |

This table is a representative illustration based on general findings in the field and specific data may vary depending on the exact catalyst system and polymerization conditions.

Role of this compound in Catalyst System Design and Performance

The effectiveness of BMDS is often linked to the type of internal electron donor used within the solid catalyst component. google.com For instance, its use with succinate-based internal donors has proven to be a particularly effective combination for achieving the desired polymer characteristics. google.com The molar ratio of the external donor to the titanium in the catalyst and to the aluminum in the cocatalyst are critical parameters that need to be optimized to achieve the desired catalytic performance and polymer properties. googleapis.com

The performance of the catalyst system is a balance between activity (the amount of polymer produced per unit of catalyst) and the ability to control the polymer's stereochemistry and molecular weight. google.com BMDS contributes to this balance by moderating the catalyst's active sites, poisoning non-stereospecific sites, and thereby enhancing the production of the desired isotactic polymer. mdpi.com

Advanced Concepts in Catalytic Processes with Silane Compounds

The role of silane compounds in catalysis extends beyond their use as external electron donors in traditional Ziegler-Natta systems. The unique electronic properties of silicon-based molecules are being explored in a variety of advanced catalytic processes. patsnap.com

Recent research has focused on the development of novel catalytic applications for silanes, including their use in:

Hydrosilylation: This process, which involves the addition of a Si-H bond across an unsaturated bond, is a fundamental reaction in organosilicon chemistry. bohrium.com

Catalytic Hydrolysis of Silanes: This is an atom-efficient method for the synthesis of silanols, which are important intermediates in organic synthesis and the production of silicon-based polymers. nih.gov

H/D Exchange of Silanes: The development of methods for the synthesis of deuterated silanes is important for their use in mechanistic studies and as reagents in organic synthesis. rsc.org

Catalytic Amination of Silanes: The direct functionalization of Si-H bonds to form Si-N bonds represents a novel strategy for the synthesis of organosilicon compounds. acs.org

These advanced concepts highlight the versatility of silane compounds and suggest that their role in catalysis will continue to expand, offering new pathways for the synthesis of novel materials and chemical intermediates.

Applications in Materials Science and Engineering

Surface Modification and Interfacial Adhesion Enhancement

One of the primary applications of n-butylmethyldimethoxysilane is in the modification of material surfaces to tailor their properties for specific functionalities. This is largely achieved through silanization, a process that involves the covalent bonding of silane (B1218182) molecules to a substrate.

Silanization is a widely used and cost-effective method for modifying surfaces rich in hydroxyl groups, such as those found on silica (B1680970) nanoparticles and various metal oxides. cankaya.edu.tr The process involves the reaction of the methoxy (B1213986) groups of this compound with the surface hydroxyl groups of the inorganic substrate. This reaction forms a stable siloxane bond (Si-O-Si), effectively grafting the butylmethyldimethoxy functional group onto the surface.

The general mechanism for this reaction can be described as follows: M−OH + (CH₃O)₂Si(CH₃)(C₄H₉) → M−O−Si(OH)(CH₃)(C₄H₉) + CH₃OH

Here, M represents the metal or silicon atom on the substrate surface. This initial reaction is followed by condensation reactions between adjacent silanol (B1196071) groups, leading to the formation of a cross-linked silane layer on the substrate.

The surface modification of metal oxide nanoparticles with silane coupling agents is a crucial technique to prevent their agglomeration and enhance their stability. nih.gov Unmodified nanoparticles possess high surface energy, making them thermodynamically unstable and prone to aggregation. nih.gov Silanization reduces this surface energy, leading to improved dispersion and stability of the nanoparticles in various media. nih.gov

Table 1: Examples of Inorganic Substrates Modified by Silanization

| Substrate | Purpose of Modification |

| Silica Nanoparticles | Improve dispersion in polymer matrices, create hydrophobic surfaces. |

| Metal Oxides (e.g., TiO₂, Al₂O₃) | Enhance compatibility with organic polymers, improve adhesion. |

| Glass and Quartz | Create hydrophobic coatings, immobilize biomolecules. |

This table provides examples of inorganic substrates and the intended outcomes of their modification through silanization.

The efficiency and quality of the silanization process are influenced by several reaction parameters:

pH: The pH of the reaction medium plays a critical role in the hydrolysis of the alkoxysilane. Under acidic or basic conditions, the hydrolysis of alkoxysilanes is significantly faster than at a neutral pH, assuming water is present. escholarship.org For instance, in the sol-gel process involving silanes, acidic conditions can favor the hydrolysis of the epoxy ring over the formation of the silica network, while basic conditions promote silicon condensation. nih.gov

Concentration: The concentration of the silane solution affects the density of the grafted layer. Higher concentrations can lead to the formation of multilayers, while lower concentrations may result in incomplete surface coverage.

Time: The reaction time determines the extent of the silanization process. Sufficient time is required for the diffusion of the silane to the substrate surface, hydrolysis, and subsequent condensation reactions. Experimental silanization times for alkoxysilanes are typically on the order of hours. escholarship.org

Temperature: Temperature influences the rate of both the hydrolysis and condensation reactions. Chilling the mixture of alkoxysilanes and an acid hydrolysis catalyst to temperatures between -20°C and 15°C can be a step in controlling the reaction. google.com

This compound can be used to form self-assembled monolayers (SAMs) on various substrates. cankaya.edu.tr SAMs are highly ordered, single-molecule-thick films that spontaneously form on a surface. cankaya.edu.trnsf.gov The formation of SAMs is driven by the chemisorption of the head groups onto the substrate and the subsequent organization of the tail groups. youtube.com

The process begins with the adsorption of individual silane molecules onto the substrate. youtube.com Initially, these molecules may form a disordered layer. youtube.com Over time, as more molecules adsorb, they begin to organize into ordered, two-dimensional domains that grow and coalesce to cover the entire surface with a single monolayer. youtube.com The formation of a well-ordered SAM is crucial for achieving uniform and predictable surface properties.

The butyl group in this compound is nonpolar, and its introduction onto a hydrophilic surface through silanization imparts hydrophobic character. wikipedia.org This is a key application in surface engineering, where the wettability of a surface needs to be controlled. researchgate.net The degree of hydrophobicity can be tailored by controlling the density and orientation of the grafted silane molecules.

Conversely, while this compound itself imparts hydrophobicity, the principles of silanization can be extended to engineer hydrophilic surfaces by using silanes with polar functional groups. Surface modification with polysaccharides, for example, can provide a hydrophilic interface on hydrophobic biomaterials. nih.gov

Furthermore, the surface modification of fillers with this compound enhances their dispersion within the polymer matrix. researchgate.netmatec-conferences.org This prevents the agglomeration of filler particles, which can act as stress concentration points and degrade the mechanical performance of the composite. researchgate.net

Silanization of Inorganic Substrates (e.g., Silica Nanoparticles, Metal Oxides)

Sol-Gel Processes and Advanced Material Fabrication

The sol-gel process is a versatile wet-chemical technique used to produce solid materials from small molecules. wikipedia.org this compound can be used as a precursor in sol-gel synthesis. The process involves the hydrolysis and polycondensation of the silane precursor to form a colloidal solution (sol), which then evolves into a gel-like network. wikipedia.org

The hydrolysis and condensation rates in non-hydrolytic sol-gel processes are generally lower, allowing for better control over the formation of oligomeric species. mdpi.com This control is advantageous for creating materials with well-defined nanostructures. The sol-gel approach is a low-temperature and cost-effective method that allows for precise control over the chemical composition of the final product. wikipedia.org

Through the sol-gel process, this compound can be incorporated into the fabrication of various advanced materials, including:

Coatings: Thin films can be deposited on substrates to provide protective or functional coatings.

Ceramics and Glasses: Monolithic materials with specific properties can be synthesized.

Powders: Micro- and nanospheres with controlled size and morphology can be produced. wikipedia.org

The incorporation of the butyl group into the silica network can modify the properties of the resulting material, for instance, by increasing its hydrophobicity or altering its mechanical properties.

Controlled Microstructure Formation in Sol-Gel Derived Materials

The sol-gel process is a versatile method for creating materials with controlled porosity and microstructure at low temperatures. The structure of the final material is heavily influenced by the type of precursor used and the reaction conditions (such as pH, water-to-silane ratio, and temperature).

When this compound is used as a co-precursor in a sol-gel synthesis, the n-butyl group plays a significant role in defining the final microstructure. As the siloxane network forms and grows, the organic butyl groups prevent the dense packing of the polymer chains. This steric hindrance leads to the formation of materials with inherent porosity. By carefully managing the ratio of this compound to other precursors (like TEOS), scientists can manipulate the pore size, pore volume, and surface area of the resulting gel. This strategy is a key approach for creating materials with tailored porosity for applications such as membranes and sensors.

Development of Hybrid Materials and Composites

Hybrid materials combine the properties of both organic and inorganic components at a molecular or nanometer scale. This compound is an ideal component for creating these materials due to its hybrid organic-inorganic nature.

When incorporated into a polymer matrix or used to treat inorganic fillers (like silica or alumina), the compound acts as a coupling agent. The siloxane portion can form strong, covalent bonds with the inorganic phase, while the organic butyl group enhances compatibility and adhesion with the organic polymer matrix. This improved interfacial bonding is critical for the performance of composite materials, leading to enhanced mechanical properties such as strength and toughness. The combination of inorganic hardness and chemical resistance with organic flexibility and toughness can be achieved through the use of such hybrid precursors.

Design of Porous Materials and Aerogels

Aerogels are a class of highly porous, ultralight materials with exceptional properties, including very low thermal conductivity. They are typically produced by preparing a gel through a sol-gel process and then removing the liquid from the pores without causing the structure to collapse, often through supercritical drying.

The choice of silane precursor is critical in designing the final properties of the aerogel. While traditional silica aerogels made from precursors like TEOS can be brittle, incorporating organically modified silanes like this compound can impart flexibility and hydrophobicity. The n-butyl groups integrated into the silica network reduce the number of rigid cross-links and introduce organic character, making the resulting aerogel less prone to fracture. Furthermore, the hydrophobic nature of the butyl group makes the aerogel resistant to moisture, which can otherwise damage the porous structure and degrade its insulating properties. Research into flexible silica aerogels often involves the use of co-precursors like methyltriethoxysilane and polydimethylsiloxane to enhance these properties.

Applications in Advanced Functional Materials

Beyond structural applications, this compound is utilized to impart specific functionalities to surfaces and materials, particularly for protection and rheological modification.

Coatings for Enhanced Durability and Resistance

This compound is used to create hydrophobic (water-repellent) coatings on various substrates, including glass, ceramics, and metals. The mechanism involves the hydrolysis of the methoxy groups to form reactive silanols, which then bond with hydroxyl groups present on the substrate surface. This reaction forms a durable, covalently bonded layer of silane molecules.

The exposed n-butyl groups form a non-polar, low-surface-energy film that repels water. This hydrophobic barrier protects the underlying material from moisture, which can prevent corrosion in metals and freeze-thaw damage in porous construction materials. The resulting coatings can enhance durability, improve chemical resistance, and provide self-cleaning properties.

Materials for Rheological Control

The term rheology describes how materials deform and flow. In the context of materials science, rheological control is essential for processing and application of materials like paints, adhesives, and composites. While specific research on this compound for rheological control is not widely documented, the principles of using silanes for this purpose are well-established.

The interaction of silanes with filler particles (such as fumed silica) in a liquid polymer system can modify the system's viscosity and flow behavior. By modifying the surface of filler particles, this compound can reduce inter-particle interactions and improve their dispersion within a polymer matrix. This can lead to a reduction in the viscosity of the composite, making it easier to process. Conversely, under certain conditions, the formation of a network structure through silane condensation can be used to increase viscosity and create a gel-like consistency, which is useful for creating thixotropic materials that are thick at rest but flow under shear.

Integration in Microelectronics and Separation Technologies

In the realm of microelectronics , organosilicon precursors are crucial for the fabrication of interlayer dielectric films with low dielectric constants (low-k films), which are essential for reducing signal delay and power consumption in integrated circuits. Compounds similar in structure to this compound are used in chemical vapor deposition (CVD) processes to create these films. The organic groups, such as the butyl and methyl groups in this compound, can introduce porosity into the silicon dioxide matrix, thereby lowering its dielectric constant. While specific data on this compound is scarce, the general principles of using organosilanes suggest it could potentially serve as a precursor or an additive in the deposition of such specialized films. Surface treatments are also critical in semiconductor manufacturing to enhance performance and protect components from corrosive environments. azom.comoerlikon.com Silane-based coatings are known to provide chemically non-reactive and pure amorphous silicon surfaces that resist corrosion and particle contamination. azom.com

In separation technologies , the surface modification of membranes is a key strategy to improve their performance in applications like gas separation and water treatment. Polyphenylsulfone (PPSU) membranes, for instance, are often modified to enhance their stability and functionality. nih.gov While direct studies involving this compound are not readily found, its chemical properties make it a candidate for surface modification. The methoxy groups can react with hydroxyl groups on a membrane's surface, covalently bonding the silane to the material. The butyl and methyl groups would then form a new, modified surface with altered properties, such as increased hydrophobicity, which could be beneficial for specific separation processes.

Role in Molecularly Imprinted Polymers (MIPs)

Molecularly Imprinted Polymers (MIPs) are synthetic materials with custom-made recognition sites for a specific target molecule. mdpi.com The synthesis of MIPs involves the polymerization of functional monomers and a cross-linking agent around a template molecule. After polymerization, the template is removed, leaving behind cavities that are complementary in shape, size, and chemical functionality to the template.

The selection of functional monomers and cross-linkers is critical to the performance of MIPs. nih.govnih.gov While common monomers are often acrylic or vinyl-based, organosilanes can also be employed. nih.gov In this context, this compound could potentially act as a cross-linking agent or a co-monomer. Its two methoxy groups are capable of undergoing hydrolysis and condensation reactions, which would lead to the formation of a cross-linked polysiloxane network. The butyl and methyl groups would contribute to the hydrophobicity and steric environment of the polymer matrix, influencing the binding characteristics of the imprinted sites.

Biological Activity and Biomedical Engineering Applications

Applications in Biomedical Materials DevelopmentThere is no published research on the application of n-butylmethyldimethoxysilane in the development of biomedical materials.

Potential in Bioartificial Organs and Tissue Engineering

Currently, there is a notable absence of specific research findings on the direct application of this compound in the development of bioartificial organs and tissue engineering scaffolds. The available scientific literature does not provide detailed studies or data tables outlining its specific roles in these advanced biomedical fields.

The development of bioartificial organs, which involves the integration of living cells with synthetic or natural scaffolds, is a complex field. nih.govnih.gov Similarly, tissue engineering aims to restore, maintain, or improve tissue function by combining cells, scaffolds, and growth factors. bohrium.comresearchgate.net A critical aspect of both fields is the surface modification of biomaterials to enhance their interaction with biological systems. nih.govrsc.org This often involves the use of various compounds to alter surface properties like hydrophobicity, protein adsorption, and cell adhesion to improve biocompatibility and guide tissue formation. bohrium.comnih.gov

While silane (B1218182) compounds, in general, are utilized for surface modification of materials, specific research detailing the use and efficacy of this compound for creating biocompatible surfaces for bioartificial organs or for promoting specific cellular responses in tissue engineering is not presently available in the reviewed literature. The success of such applications hinges on extensive biocompatibility testing, including cytotoxicity, genotoxicity, and hemocompatibility assays, to ensure the material is non-toxic and performs appropriately in a biological environment. nih.govnih.gov

Interactive Data Table: General Parameters for Biomaterial Surface Modification in Tissue Engineering

| Parameter | Desired Outcome | Rationale |

| Surface Chemistry | Controlled protein adsorption, specific cell binding | Influences the initial biological response to the implant. bohrium.com |

| Surface Topography | Guidance of cell alignment and differentiation | Mimics the natural extracellular matrix. |

| Wettability | Optimal balance for cell adhesion and spreading | Affects protein interaction and subsequent cell behavior. nih.gov |

| Biocompatibility | Minimal adverse immune response, non-toxic | Essential for the long-term success of the implant. nih.govnih.gov |

Detailed research into how this compound might modulate these specific parameters on various biomaterial substrates would be necessary to ascertain its potential in these sophisticated biomedical applications. Without such dedicated studies, its role remains speculative.

Advanced Analytical Methodologies for N Butylmethyldimethoxysilane Research

Spectroscopic Characterization Techniques

Spectroscopy, the study of the interaction between matter and electromagnetic radiation, is a cornerstone of chemical analysis. For n-butylmethyldimethoxysilane, various spectroscopic methods are employed to elucidate its structure, identify functional groups, and monitor its chemical transformations.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled tool for determining the precise molecular structure of organic and organometallic compounds like this compound. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C (carbon-13), NMR provides detailed information about the chemical environment, connectivity, and conformation of atoms within a molecule. illinois.eduillinois.edusigmaaldrich.com

Research Findings:

For this compound, ¹H and ¹³C NMR spectra provide unambiguous confirmation of its structure.

¹H NMR: The proton NMR spectrum displays distinct signals for each unique proton environment. The methyl group directly attached to the silicon (Si-CH₃) appears as a sharp singlet in the upfield region. The two methoxy (B1213986) groups (-OCH₃) also produce a singlet, slightly downfield from the Si-CH₃ signal. The n-butyl group gives rise to a more complex pattern, typically a triplet for the terminal methyl group (CH₃), a sextet for the adjacent methylene (B1212753) group (-CH₂-), and multiplets for the two methylene groups closer to the silicon atom. The integration of these signals corresponds to the number of protons in each group (3H, 6H, 3H, 2H, 2H, 2H).

¹³C NMR: The carbon-13 NMR spectrum provides complementary information, showing a distinct peak for each carbon atom in a unique electronic environment. researchgate.net The chemical shifts are influenced by the electronegativity of the neighboring atoms, with carbons closer to silicon and oxygen appearing at different fields. The signals for the Si-CH₃, -OCH₃, and the four distinct carbons of the n-butyl chain can be assigned based on established chemical shift ranges for organosilanes. illinois.edunih.gov

The following tables summarize the expected chemical shifts for this compound, based on data for analogous organosilicon compounds.

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|---|

| Si-CH₃ | -Si-CH₃ | 0.05 - 0.20 | Singlet |

| Si-O-CH₃ | -O-CH₃ | 3.40 - 3.60 | Singlet |

| Si-CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 0.40 - 0.60 | Triplet |

| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 1.25 - 1.45 | Multiplet |

| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 1.25 - 1.45 | Sextet |

| -CH₃ | -Si-CH₂-CH₂-CH₂-CH₃ | 0.85 - 0.95 | Triplet |

| Assignment | Structure Fragment | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Si-CH₃ | -Si-CH₃ | -8.0 - -4.0 |

| Si-O-CH₃ | -O-CH₃ | 50.0 - 52.0 |

| Si-CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 15.0 - 18.0 |

| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 26.0 - 28.0 |

| -CH₂- | -Si-CH₂-CH₂-CH₂-CH₃ | 25.0 - 27.0 |

| -CH₃ | -Si-CH₂-CH₂-CH₂-CH₃ | 13.0 - 14.0 |

Fourier Transform Infrared (FT-IR) spectroscopy is a powerful analytical technique used to identify functional groups in a molecule. innovatechlabs.com It operates by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. vscht.czedinst.com Each functional group has a characteristic absorption frequency, making the resulting spectrum a molecular "fingerprint". gelest.com

Research Findings:

In the analysis of this compound, FT-IR spectroscopy is essential for confirming the presence of its key structural components and for studying its subsequent reactions, such as hydrolysis and condensation. The spectrum of the pure compound is characterized by several distinct absorption bands. researchgate.netresearchgate.net

C-H Vibrations: Strong absorption bands in the 2850-3000 cm⁻¹ region are characteristic of the C-H stretching vibrations within the n-butyl and methyl groups. uniroma1.it

Si-O-C Vibrations: The Si-O-C linkage of the methoxy groups gives rise to strong, characteristic asymmetric stretching bands, typically around 1080-1100 cm⁻¹. gelest.com The presence of these bands is a clear indicator of the unhydrolyzed alkoxysilane. A weaker Si-O-C symmetric stretch may also be observed.

Si-C Vibrations: The vibration of the silicon-carbon bond (Si-CH₃ and Si-CH₂-) also produces characteristic peaks, often found in the fingerprint region of the spectrum. For instance, the Si-CH₃ group typically shows a rocking peak around 800-840 cm⁻¹.

The table below details the primary characteristic IR absorption bands for this compound.

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Intensity |

|---|---|---|---|

| 2960-2870 | C-H Asymmetric & Symmetric Stretching | -CH₃, -CH₂- (n-butyl) | Strong |

| 1465-1450 | C-H Bending (Scissoring) | -CH₂- | Medium |

| 1260-1275 | CH₃ Symmetric Bending (Umbrella) | Si-CH₃ | Medium-Strong |

| 1080-1100 | Si-O-C Asymmetric Stretching | Si-O-CH₃ | Very Strong |

| 840-800 | CH₃ Rocking | Si-CH₃ | Medium-Strong |

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons from lower to higher energy orbitals. mt.com This technique is most effective for compounds containing chromophores—functional groups with valence electrons of low excitation energy, such as those involved in π-systems (double or triple bonds) or conjugated systems. acs.org

Research Findings:

This compound is a saturated organosilane. Its structure consists entirely of sigma (σ) bonds (C-H, C-C, Si-C, Si-O, O-C) and non-bonding electrons on the oxygen atoms. The electronic transitions available to this molecule, such as n→σ* and σ→σ*, require very high energy. Consequently, their absorption bands lie in the far or vacuum UV region (typically below 200 nm), which is outside the range of standard UV-Vis spectrophotometers (200-800 nm). nih.gov

Therefore, UV-Vis spectroscopy is not a suitable technique for the direct characterization or quantification of pure this compound. Its utility in research involving this compound is limited to applications where the silane (B1218182) is used to functionalize a molecule or material that already possesses a UV-Vis active chromophore. In such cases, UV-Vis spectroscopy could potentially monitor the attachment of the silane if it leads to a shift in the chromophore's absorption maximum (λ_max), but it does not directly detect the silane itself.

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, making it complementary to FT-IR spectroscopy. dtic.mil It is particularly sensitive to non-polar bonds and symmetric vibrations, which often produce weak signals in IR spectra. This makes it highly suitable for analyzing the C-C and Si-C backbones of organosilane molecules. scirp.orgresearchgate.net

Surface-Enhanced Raman Scattering (SERS) is a highly sensitive variation of the technique where the Raman signal of molecules is dramatically amplified when they are adsorbed onto or very close to nanostructured metallic surfaces, such as silver or gold.

Research Findings:

For this compound, Raman spectroscopy can provide detailed structural information.

Raman Spectra: The Raman spectrum would be expected to show strong signals for the Si-C stretching vibrations and the C-C stretching vibrations of the n-butyl chain. The symmetric vibrations of the Si-(OCH₃)₂ group would also be Raman active. shu.ac.uk Monitoring the disappearance of the Si-O-C peak around 620-650 cm⁻¹ and the appearance of Si-O-Si bands around 500-600 cm⁻¹ can be used to follow the hydrolysis and condensation reactions. scirp.org

SERS Application: SERS is not typically used for analyzing the bulk liquid but is exceptionally powerful for studying its behavior at an interface. When this compound is applied as a surface treatment or coupling agent on a SERS-active metal substrate, the technique can provide insights into the molecule's orientation, adsorption mechanism, and the chemical nature of the bond formed between the silane and the surface. This is critical for understanding the formation of self-assembled monolayers and protective films.

The table below lists expected Raman shifts for the key vibrational modes in this compound.

| Raman Shift (cm⁻¹) | Vibration Mode | Functional Group |

|---|---|---|

| 2850-2980 | C-H Stretching | -CH₃, -CH₂- |

| 1440-1460 | C-H Bending | -CH₂- |

| 880-920 | C-C Stretching | n-butyl chain |

| 700-750 | Si-C Stretching | Si-CH₃ |

| 620-650 | Si-O Stretching (Symmetric) | Si-O-CH₃ |

| 580-620 | Si-C Stretching | Si-CH₂- |

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive quantitative technique used to determine the elemental composition and chemical state of atoms within the top 1-10 nanometers of a material. nih.gov It works by irradiating a surface with X-rays and measuring the kinetic energy of the ejected core electrons. The binding energy of these electrons is unique to each element and its chemical environment. tandfonline.comresearchgate.net

Research Findings:

XPS is indispensable for studying surfaces modified with this compound, such as functionalized nanoparticles, coated metal substrates, or silane films on silicon wafers. diva-portal.orgresearchgate.net By analyzing the high-resolution spectra of the constituent elements (Si, C, O), one can obtain detailed chemical information.

Si 2p Spectrum: The binding energy of the Si 2p peak can differentiate between various silicon species. For example, elemental silicon (Si⁰) from a substrate appears around 99.4 eV, silicon in a native oxide layer (SiO₂) is found at ~103.5 eV, and silicon in an organosilane layer (C-Si-O) typically appears at an intermediate energy of ~102 eV. thermofisher.com This allows for confirmation of the covalent bonding of the silane film.

C 1s Spectrum: The C 1s peak can be deconvoluted to distinguish between different carbon environments. The aliphatic carbons (C-C, C-H) of the n-butyl group appear around 285.0 eV, while the carbon in the methoxy group (C-O-Si) is shifted to a higher binding energy (~286.5 eV) due to the adjacent electronegative oxygen atom. Carbon bonded directly to silicon (C-Si) may appear at a slightly lower binding energy (~284.0 eV). researchgate.net

O 1s Spectrum: The O 1s spectrum can distinguish between oxygen in a substrate (e.g., Si-O-Si in silica (B1680970) at ~532.5-533.0 eV) and oxygen in the alkoxysilane layer (Si-O-C at ~532.0 eV). researchgate.netresearchgate.net

This level of detail is crucial for verifying the integrity of the silane coating, determining the extent of hydrolysis (loss of Si-O-C), and confirming the formation of a cross-linked siloxane network (Si-O-Si).

| Core Level | Chemical State | Typical Binding Energy (eV) |

|---|---|---|

| Si 2p | C-Si-O (Organosilane) | 101.7 - 102.5 thermofisher.com |

| SiO₂ (Substrate) | 103.0 - 103.8 thermofisher.com | |

| C 1s | C-C, C-H (Butyl chain) | ~285.0 ulisboa.pt |

| C-O (Methoxy) | ~286.5 ulisboa.pt | |

| C-Si | ~284.0 researchgate.net | |

| O 1s | Si-O-C (Alkoxy) | ~532.0 researchgate.net |

| Si-O-Si (Siloxane/Silica) | 532.5 - 533.0 researchgate.net |

Near-Infrared (NIR) spectroscopy measures the overtones and combination bands of the fundamental molecular vibrations found in the mid-infrared region. nih.gov While these NIR bands are broader and less distinct than their mid-IR counterparts, the technique offers significant advantages for process analysis, including the ability to use long-path-length fiber optics for non-invasive, real-time, in-line monitoring of chemical reactions. acs.orgbohrium.comnih.gov

Research Findings:

NIR spectroscopy is an exceptionally effective process analytical technology (PAT) for monitoring the hydrolysis and condensation kinetics of this compound in real-time. tandfonline.comresearchgate.net The sol-gel process involves the consumption of the silane and water, and the production of alcohol and silanol (B1196071) intermediates, followed by the formation of a siloxane network.

By using a fiber-optic probe immersed directly in the reaction vessel, NIR spectroscopy can continuously collect spectra. Chemometric models, such as Partial Least Squares (PLS) regression, are then built to correlate the changes in the NIR spectra with the concentrations of specific reactants, intermediates, and products. nih.gov

Key reaction components that can be monitored include:

Water: The consumption of water during hydrolysis can be tracked.

Alkoxy Groups (Si-O-CH₃): The disappearance of the methoxy groups is a direct measure of the rate of hydrolysis.

Ethanol (B145695): The formation of the ethanol byproduct can be quantified.

Silanol Groups (Si-OH): The appearance and subsequent consumption of silanol groups during condensation can be followed.

This continuous stream of data allows for precise control over the reaction, ensuring consistent product quality and optimizing reaction conditions such as temperature and catalyst concentration. researchgate.netresearchgate.net

| Wavenumber Range (cm⁻¹) | Assignment | Species Monitored |

|---|---|---|

| 6800-7200 | First Overtone of O-H Stretch | Water (decreasing), Ethanol/Silanol (increasing) |

| 5100-5300 | Combination Band of O-H | Water (decreasing) |

| 4500-4700 | Combination Bands of C-H + C-O | Methoxy groups (decreasing), Ethanol (increasing) |

| 5600-5900 | First Overtone of C-H Stretch | n-Butyl/Methyl groups (concentration reference) |

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique that measures the emission of light from a substance that has absorbed light or other electromagnetic radiation. While this compound itself is not intrinsically fluorescent, this method can be employed in an indirect manner to study its effects on various systems.

For instance, research in material science could involve applying this compound to a fluorescent substrate. Changes in the fluorescence intensity, emission wavelength, or lifetime of the substrate's fluorescence could indicate the nature of the silane layer, such as its thickness, uniformity, and quenching effects. Similarly, if this silane is used in a formulation with fluorescent dyes or markers, fluorescence spectroscopy can monitor the distribution and environment of these fluorescent probes within the silane matrix. researchgate.netnih.gov Although not a primary tool for the direct analysis of this compound, its application in studying systems where this silane is a component remains a possibility for specialized research questions. researchgate.net

Chromatographic Separation Techniques

Chromatographic methods are fundamental for separating this compound from reactants, byproducts, or a sample matrix, allowing for its identification and quantification.

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique that combines the separation capabilities of liquid chromatography with the mass analysis capabilities of mass spectrometry. lcms.cz It is particularly useful for the analysis of non-volatile and thermally labile compounds. However, the analysis of reactive silanes like this compound by LC-MS presents a significant challenge due to the compound's susceptibility to hydrolysis in the presence of protic solvents, which are common in reversed-phase LC mobile phases. diva-portal.org The methoxy groups of the silane can react with water or alcohols in the mobile phase, leading to the formation of silanols and their condensation products (siloxanes) on the analytical column, which can compromise the accuracy and reproducibility of the analysis. diva-portal.org

Despite these challenges, LC-MS/MS can be adapted for the analysis of related, more stable silane derivatives or their hydrolysis products. For instance, studies on polysulfide silane coupling agents have successfully employed LC-MS to characterize their composition. lcms.czlcms.cz In such analyses, a high-performance liquid chromatograph is coupled to an ion trap time-of-flight mass spectrometer (LCMS-IT-TOF). lcms.czlcms.cz A typical approach might involve a gradient elution on a C18 column. lcms.cz

For the hypothetical analysis of this compound or its reaction products, a method would be developed to quantify the target analytes with high sensitivity and selectivity. hydrophobe.orgnih.gov This would involve optimizing the chromatographic conditions to achieve separation and minimizing on-column reactions, potentially using aprotic mobile phases if compatible with the ionization technique. The mass spectrometer would be operated in a multiple reaction monitoring (MRM) mode for quantification, which provides excellent specificity. nih.gov

Below is a hypothetical data table outlining typical parameters for an LC-MS/MS analysis of a related silane, which could be adapted for this compound research.

| Parameter | Setting |

| LC System | High-Performance Liquid Chromatograph |

| Column | C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm) |

| Mobile Phase | Gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid |

| Flow Rate | 0.5 mL/min |

| Injection Volume | 5 µL |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Precursor Ion (Q1) | [M+H]+ of the analyte |

| Product Ion (Q3) | Specific fragment ions for quantification and qualification |

This table represents a generalized LC-MS/MS method for small molecules and would require significant adaptation for the reactive nature of this compound, likely involving aprotic solvents and specialized columns.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile and semi-volatile compounds. researchgate.net Given that this compound is a volatile compound, GC-MS is a highly suitable method for its direct analysis. This technique separates components of a sample in the gas phase using a capillary column and then identifies them based on their mass-to-charge ratio and fragmentation pattern. scielo.br

In a typical GC-MS analysis of an organosilane, the sample is diluted in a suitable solvent like heptane (B126788) and injected into the GC. nih.gov The identity of the chromatographic peaks can be confirmed using mass spectrometry. nih.gov However, for certain organosilanes, particularly those with polar functional groups, derivatization may be necessary to increase their volatility and thermal stability. sigmaaldrich.comobrnutafaza.hr Silylation is a common derivatization technique where active hydrogens are replaced by a trimethylsilyl (B98337) (TMS) group. obrnutafaza.hr For this compound, direct analysis without derivatization is generally feasible.

Recent studies on organosilicon compounds have highlighted the potential for in-source reactions within the mass spectrometer, which can complicate spectral interpretation. wiley.com Therefore, careful method development and data analysis are crucial for accurate identification.

The following table presents typical GC-MS parameters that could be used for the analysis of this compound, based on methods for similar alkoxysilanes. nih.govresearchgate.net

| Parameter | Setting |

| GC System | Gas Chromatograph with a capillary column |

| Column | e.g., DB-1, 100% poly(dimethylsiloxane) stationary phase (e.g., 15m x 0.525mm) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split or Splitless |

| Injector Temperature | 250 °C |

| Oven Program | Start at 60°C, ramp to 300°C |

| MS System | Quadrupole or Ion Trap Mass Spectrometer |

| Ionization Mode | Electron Ionization (EI), 70 eV |

| Mass Range | 50-400 m/z |

| Detector | Flame Ionization Detector (for quantification) or Mass Spectrometer (for identification) |

This table provides a general framework for the GC-MS analysis of volatile silanes.

Size-Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), separates molecules based on their size in solution, or more accurately, their hydrodynamic volume. researchgate.netpaint.org This technique is predominantly used for characterizing the molecular weight and molecular weight distribution of polymers. researchgate.net Larger molecules elute first as they are excluded from the pores of the column packing material, while smaller molecules penetrate the pores to varying extents and thus have a longer path and elute later. paint.org

While this compound is a small molecule, SEC can be relevant in its research in several ways. Firstly, it can be used to analyze for the presence of oligomers or higher molecular weight species that may form through polymerization or condensation reactions during synthesis or storage. Secondly, if this compound is used as a monomer or reactant in a polymerization process, SEC is the standard method to analyze the resulting polymer's molecular weight distribution. nih.gov

Recent studies have demonstrated the use of SEC for the analysis of low-molecular-mass polymers and even small molecules like oligomers, using columns with very small pore sizes. nih.gov The hyphenation of SEC with detectors like inductively coupled plasma optical emission spectrometry (SEC-ICP-OES) allows for the speciation and quantification of organosilicon compounds at trace levels, distinguishing between low and high molecular weight species. spectroscopyonline.com

The table below outlines typical SEC parameters for the analysis of low molecular weight polymers, which could be adapted to study oligomerization of this compound.

| Parameter | Setting |

| SEC System | Liquid Chromatograph with SEC columns |

| Columns | Set of columns with a range of pore sizes suitable for low molecular weights |

| Mobile Phase | Tetrahydrofuran (B95107) (THF) or other suitable organic solvent |

| Flow Rate | 1.0 mL/min |

| Temperature | Ambient or slightly elevated (e.g., 35-40 °C) |

| Detector | Differential Refractometer (DRI), UV-Vis, or Multi-Angle Light Scattering (MALS) |

| Calibration | Polystyrene standards of known molecular weights |

This table illustrates a standard SEC setup for polymer analysis, adaptable for low molecular weight species.

Microscopic and Imaging Techniques

Microscopic techniques are indispensable for visualizing the effects of this compound when it is applied as a surface treatment or coating.

Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) are complementary high-resolution imaging techniques used to investigate surface topography. afmworkshop.com SEM provides images by scanning a surface with a focused beam of electrons, offering excellent depth of field to visualize three-dimensional structures. afmworkshop.com AFM, on the other hand, generates a topographical map by scanning a sharp probe over the surface, providing quantitative height information with nanoscale resolution. scielo.brscientific.net

In the context of this compound research, SEM and AFM are critical for characterizing the morphology of films or coatings created with this silane on various substrates. For example, after treating a surface with this compound, SEM can be used to assess the general coverage and identify any large-scale defects or agglomerates. ulisboa.pt

AFM can provide more detailed, three-dimensional information about the surface at the nanoscale. hydrophobe.org It can be used to quantify the roughness of the silane film, determine its thickness, and observe its growth behavior (e.g., island growth versus layer-by-layer growth). hydrophobe.orgscientific.net Studies on similar silane films have used AFM to investigate the influence of deposition conditions on the film's topography. scientific.net The technique can also be used to probe the mechanical properties of the silane layer. scielo.br

The following table summarizes the type of morphological data that can be obtained for a surface treated with this compound using SEM and AFM.

| Technique | Information Obtained | Typical Research Application |

| Scanning Electron Microscopy (SEM) | Surface topography, film coverage, presence of defects or particles, cross-sectional thickness. ulisboa.pt | Assessing the uniformity of a silane coating on a metal or glass substrate. |

| Atomic Force Microscopy (AFM) | 3D surface topography, quantitative surface roughness (e.g., Ra, Rq), film thickness, phase imaging to distinguish different components, nanomechanical properties (e.g., adhesion, modulus). hydrophobe.orgscielo.brscientific.net | Characterizing the nanoscale morphology and homogeneity of a self-assembled monolayer of the silane on a silicon wafer. |

This table highlights the complementary nature of SEM and AFM for a comprehensive morphological analysis of surfaces modified with this compound.

Transmission Electron Microscopy (TEM) and Confocal Microscopy for Internal Structure

Visualizing the internal architecture of materials derived from this compound, such as in coatings or as nanoparticles, is crucial for understanding their structure-property relationships. Transmission Electron Microscopy (TEM) and Confocal Microscopy are powerful tools for this purpose, each offering unique advantages.

Transmission Electron Microscopy (TEM) TEM is an indispensable technique for high-resolution imaging of the internal structure of materials at the nanoscale. In the context of this compound research, it is primarily used to analyze the morphology, size, and dispersion of nanoparticles or structures formed through sol-gel processes involving this silane. For instance, when this compound is used as a co-precursor in the synthesis of silica nanoparticles, TEM can reveal the resulting particle size and shape. rsc.orgrsc.org TEM analysis can confirm the formation of core-shell structures, where a silica core might be coated with a layer derived from the silane, and can visualize how these particles agglomerate. nih.gov

The analysis involves directing a beam of electrons through an ultra-thin specimen. The interaction of the electrons with the sample forms an image that provides detailed information about the material's internal features. researchgate.net In studies of silane-modified particles, TEM images are used to measure particle diameters and observe their morphology, which can range from spheroidal to more complex shapes. rsc.orgnih.gov

Interactive Table: TEM Analysis of Silane-Modified Silica Particles The following table presents representative data from studies on silica nanoparticles modified with various silanes, illustrating the type of information obtainable with TEM.

| Material | Silane Modifier | Mean Particle Diameter (nm) by TEM | Observation | Source |

|---|---|---|---|---|

| Silica Nanofibers | Alkyl-tri-alkoxysilane | 12.1 ± 2.4 | Particles are recognizable as individual units. | nih.gov |

| Synthesized Silica Particles | Unmodified | 450 | Baseline particle size before modification. | rsc.org |

| Synthesized Silica Particles | Methyl trimethoxy silane (MTMS) | 456 | Slight increase in size after modification. | rsc.org |

| Synthesized Silica Particles | 3-aminopropyltriethoxy silane (APTES) | 468 | Noticeable increase in size after modification. | rsc.org |

| (TEOS+APS)core Nanoparticles | (3-aminopropyl)triethoxysilane (APS) | ~25-30 | Significant decrease in diameter observed after dissolution studies. | rsc.org |

Confocal Microscopy Confocal microscopy is an optical imaging technique that offers the significant advantage of generating thin, high-resolution optical sections from within thicker specimens. ucc.ieevidentscientific.com This capability allows for the 3D reconstruction of a sample's internal structure without physical sectioning. nih.gov The key principle is the use of a spatial pinhole to reject out-of-focus light, thereby improving image contrast and clarity. evidentscientific.com

For materials involving this compound, confocal microscopy is particularly useful for examining thicker films, coatings, or polymer composites. To be visualized, components of interest must often be fluorescently labeled. For example, if this compound were used to form a matrix for a fluorescent dye or to create a coating on a substrate, confocal microscopy could map the three-dimensional distribution of the fluorescent component within the material. nih.gov This technique is invaluable for assessing the uniformity of coatings and the dispersion of functional moieties within a bulk material. ucc.ie

Thermogravimetric Analysis (TGA) for Thermal Stability and Compositional Analysis

Thermogravimetric Analysis (TGA) is a fundamental thermal analysis method used to measure changes in the mass of a material as a function of temperature or time in a controlled atmosphere. netzsch.comopenaccessjournals.com This technique provides critical data on the thermal stability and composition of materials derived from this compound. torontech.com